molecular formula C20H30O2 B086287 2alpha,17-Dimethyl-19-nortestosterone CAS No. 1093-99-8

2alpha,17-Dimethyl-19-nortestosterone

Cat. No. B086287
CAS RN: 1093-99-8
M. Wt: 302.5 g/mol
InChI Key: JQIGNJUHWXILBM-OHLKBTDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha,17-Dimethyl-19-nortestosterone, also known as 2α,17α-dimethyl-δ^9-19-nortestosterone or 2α,17α-dimethyl-5α-androst-9-en-17β-ol-3-one, is a synthetic androgenic-anabolic steroid. It is derived from nandrolone, which is a naturally occurring hormone in the human body. 2alpha,17-Dimethyl-19-nortestosterone has been used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Estimation of Androgen Receptors This compound has been utilized for estimating cytosolic androgen receptors, particularly in male rat liver. Its binding demonstrates similar dissociation constants, maximum binding, and steroid specificity to other synthetic testosterone derivatives (Bannister, Sheridan & Losowsky, 1985).

Detection of Nortestosterone in Animal Urine Research has focused on detecting nortestosterone residues in animal urine, particularly in contexts like horse racing and animal husbandry. An indirect heterologous competitive enzyme-linked immunosorbent assay (icELISA) using polyclonal antibody was developed for rapid, sensitive analysis of nortestosterone in animal urines (Jiang et al., 2011).

Characterization of Androgen Receptors 7α, 17α-dimethyl-19-nortestosterone, also known as mibolerone, is a synthetic androgen used for the quantitation and characterization of androgen receptors in various tissues, including prostate, liver, and cultured cells. It's more receptor-selective and interacts less with glucocorticoid and progestin receptors compared to other compounds (Schilling & Liao, 1984).

Inhibition of Estrogen Biosynthesis Norethisterone, a derivative of 19-nortestosterone, has been identified as an irreversible inhibitor of estrogen synthetase (aromatase), the enzyme responsible for converting androgens to estrogens. This discovery has implications for understanding the mechanisms of hormonal contraceptives and potential therapeutic applications (Osawa & Yarborough, 1982).

properties

CAS RN

1093-99-8

Product Name

2alpha,17-Dimethyl-19-nortestosterone

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-12-10-16-13(11-18(12)21)4-5-15-14(16)6-8-19(2)17(15)7-9-20(19,3)22/h11-12,14-17,22H,4-10H2,1-3H3/t12-,14+,15-,16+,17+,19+,20+/m1/s1

InChI Key

JQIGNJUHWXILBM-OHLKBTDQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C)O)C

SMILES

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C

Canonical SMILES

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4(C)O)C

Other CAS RN

1093-99-8

synonyms

17-hydroxy-2,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydro cyclopenta[a]phenanthren-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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